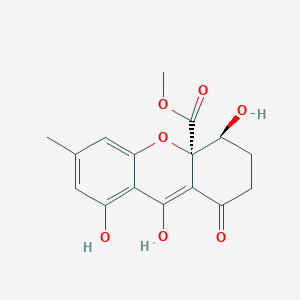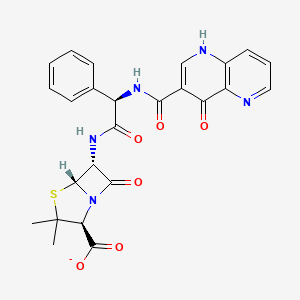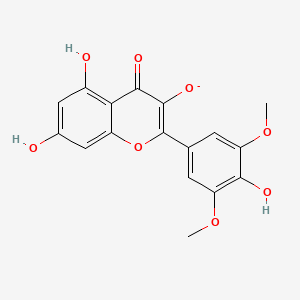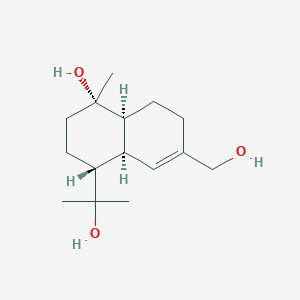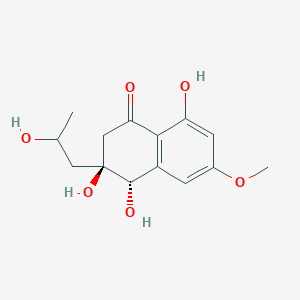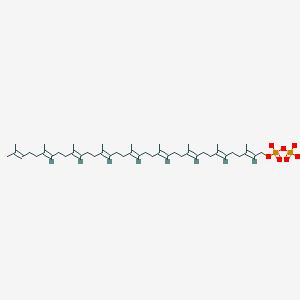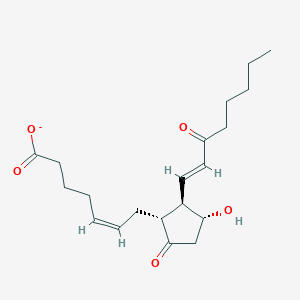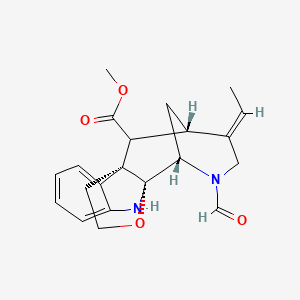
cis-6-hydroxyhex-3-enoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-6-hydroxyhex-3-enoyl-CoA is a 6-hydroxyhex-3-enoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Metabolic Fluxes and Enzyme Activities
Metabolic Pathways
cis-6-hydroxyhex-3-enoyl-CoA undergoes distinct metabolic fluxes in comparison to saturated acyl-CoAs. Enzymes like acyl-CoA oxidase and acyl-CoA dehydrogenases show varied activity levels with cis-enoyl-CoAs compared to saturated acyl-CoAs. For instance, cis-5-enoyl-CoAs are metabolized at significantly lower rates than their saturated counterparts (Tserng, Chen, & Jin, 1995).
Enzymatic Processes
The enzyme D-3-hydroxyacyl-CoA dehydratase, crucial for the epimerization of 3-hydroxyacyl-CoA, operates differently on cis- and trans-enoyl-CoAs. This is significant for understanding the biochemical pathways involving cis-6-hydroxyhex-3-enoyl-CoA (Li, Smeland, & Schulz, 1990).
Stereochemistry and Catalysis
Enoyl-CoA hydratase, which is involved in the hydration of enoyl-CoA compounds, displays selectivity in its reaction process, indicating the importance of stereochemistry in enzyme catalysis relevant to compounds like cis-6-hydroxyhex-3-enoyl-CoA (Bell et al., 2002).
Role in Fatty Acid Degradation
Peroxisomal Enzymes
The study of peroxisomal enzymes, such as Δ3,Δ2-enoyl-CoA isomerases, highlights their role in fatty acid degradation, including cis-unsaturated fatty acids. These enzymes are essential for converting cis-enoyl-CoA to trans-enoyl-CoA, a crucial step in fatty acid metabolism (Engeland & Kindl, 1991).
Auxiliary Enzymes in Fatty Acid Metabolism
Research has revealed the necessity of auxiliary enzymes like 3-hydroxyacyl-CoA epimerase and 2,4-dienoyl-CoA reductase in the metabolism of polyunsaturated fatty acids, which is crucial for understanding the degradation pathway of compounds like cis-6-hydroxyhex-3-enoyl-CoA (Chu, Kushner, Cuebas, & Schulz, 1984).
Analytical Techniques and Characterization
- High-Performance Liquid Chromatography (HPLC): HPLC with a chiral separation column has been used to study the stereospecificities of 2-enoyl-CoA hydratases, providing insights into the behavior of substrates and products related to cis-6-hydroxyhex-3-enoyl-CoA (Tsuchida et al., 2011).
Eigenschaften
Produktname |
cis-6-hydroxyhex-3-enoyl-CoA |
|---|---|
Molekularformel |
C27H44N7O18P3S |
Molekulargewicht |
879.7 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-6-hydroxyhex-3-enethioate |
InChI |
InChI=1S/C27H44N7O18P3S/c1-27(2,22(39)25(40)30-8-7-17(36)29-9-11-56-18(37)6-4-3-5-10-35)13-49-55(46,47)52-54(44,45)48-12-16-21(51-53(41,42)43)20(38)26(50-16)34-15-33-19-23(28)31-14-32-24(19)34/h3-4,14-16,20-22,26,35,38-39H,5-13H2,1-2H3,(H,29,36)(H,30,40)(H,44,45)(H,46,47)(H2,28,31,32)(H2,41,42,43)/b4-3-/t16-,20-,21-,22+,26-/m1/s1 |
InChI-Schlüssel |
HZHMFZAKYSAIGU-YINSCCIPSA-N |
Isomerische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C/C=C\CCO)O |
Kanonische SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=CCCO)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



